Cyclohexyl 4-amino-3-hydroxybenzoate
Overview
Description
Cyclohexyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with cyclohexanol, and the aromatic ring is substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process in a more environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, typically at room temperature or slightly elevated temperatures
Products: Corresponding carbonyl compounds
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Reduction:
Reagents: Hydrogen gas, palladium catalyst
Conditions: Atmospheric pressure, room temperature
Products: Amino derivatives
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Substitution:
Reagents: Acyl chlorides, alkyl halides
Conditions: Organic solvents, typically at room temperature
Products: Amides, secondary amines
Scientific Research Applications
Cyclohexyl 4-amino-3-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and resins with enhanced thermal stability and mechanical strength.
Biological Studies: It can serve as a probe molecule for studying enzyme-substrate interactions and metabolic pathways involving aromatic compounds.
Industrial Applications: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-amino-3-hydroxybenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups on the aromatic ring can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their catalytic activity. In materials science, the compound’s functional groups can participate in polymerization reactions, leading to the formation of high-performance materials.
Comparison with Similar Compounds
Cyclohexyl 4-amino-3-hydroxybenzoate can be compared with other similar compounds, such as:
4-amino-3-hydroxybenzoic acid: This compound lacks the cyclohexyl ester group and has different solubility and reactivity properties.
Cyclohexyl 4-hydroxybenzoate:
Cyclohexyl 4-amino-3-methoxybenzoate: This compound has a methoxy group instead of a hydroxyl group, leading to different electronic and steric effects.
The uniqueness of this compound lies in the combination of the cyclohexyl ester group with the amino and hydroxyl substituents on the aromatic ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
cyclohexyl 4-amino-3-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARCZJZCSECCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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